1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol
Description
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-chloropyrazine moiety at the nitrogen atom. This structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-deficient aromatic system of chloropyrazine, making it a versatile intermediate in pharmaceutical synthesis. Its applications include serving as a precursor in the preparation of antiviral and antimicrobial agents, as evidenced by its role in patent-derived syntheses (e.g., in benzamide derivatives) .
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(11-3-2-10-7)12-4-1-6(13)5-12/h2-3,6,13H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRBRNICEGWJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloropyrazine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The pyrazine ring can undergo reduction to form a dihydropyrazine derivative.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(3-Chlorodihydropyrazin-2-yl)pyrrolidin-3-ol.
Substitution: Formation of 1-(3-Aminopyrazin-2-yl)pyrrolidin-3-ol or 1-(3-Thiopyrazin-2-yl)pyrrolidin-3-ol.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | Not explicitly provided | C₈H₁₀ClN₃O | ~199.64* | 3-Chloropyrazine, pyrrolidine hydroxyl | Hydroxyl, pyrazine |
| 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one | 720692-53-5 | C₈H₈ClN₃O | 197.62 | 3-Chloropyrazine, pyrrolidinone | Ketone, pyrazine |
| 1-(3-Chloro-benzyl)-pyrrolidin-3-ol | 1033012-64-4 | C₁₁H₁₄ClNO | 211.69 | 3-Chlorobenzyl, pyrrolidine hydroxyl | Hydroxyl, benzyl |
| (R)-1-(6-Chloro-pyridazin-3-yl)-pyrrolidin-3-ol | 1169698-53-6 | C₈H₁₀ClN₃O | 199.64 | 6-Chloropyridazine, pyrrolidine hydroxyl | Hydroxyl, pyridazine |
| 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one | Not provided | C₁₃H₁₃N₃O | 227.27 | Quinoxaline, pyrrolidinone, methyl | Ketone, quinoxaline |
*Molecular weight estimated based on formula.
Key Observations:
- The 3-chloropyrazine moiety provides electron-deficient aromaticity, facilitating interactions with biological targets such as enzymes or receptors .
- Pyridazine in (R)-1-(6-Chloro-pyridazin-3-yl)-pyrrolidin-3-ol alters electronic distribution due to adjacent nitrogen atoms, which may affect binding specificity .
Metabolic and Pharmacokinetic Considerations
- Hydroxyl vs. Ketone: The hydroxyl group in this compound may undergo phase II metabolism (e.g., glucuronidation), whereas pyrrolidinone derivatives are more resistant to metabolic degradation .
- Aromatic Systems :
- Pyrazine and pyridazine rings influence metabolic stability; electron-withdrawing groups like chlorine reduce oxidative metabolism rates .
Biological Activity
1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and possible therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₁₀ClN₃O and a molecular weight of approximately 199.64 g/mol. The compound features a pyrrolidine ring substituted with a chloropyrazine moiety, which is significant for its biological interactions. The presence of the hydroxyl group (-OH) at the 3-position of the pyrrolidine ring is believed to enhance its reactivity and biological activity.
Antipsychotic Potential
Preliminary studies indicate that this compound may exhibit antipsychotic properties. Its structural similarity to known antipsychotic compounds suggests it could interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical targets for many psychiatric medications.
Anticancer Properties
Research suggests that compounds similar to this compound may possess anticancer properties. The chloropyrazine moiety may enhance the compound's affinity for biological targets involved in cancer pathways, potentially inhibiting tumor growth or metastasis .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific receptors and enzymes involved in metabolic processes and cellular signaling pathways. This interaction could modulate receptor activities, thereby influencing various biological responses.
Synthesis Methods
The synthesis of this compound can be achieved through several organic reactions. Typical methods involve the formation of the pyrrolidine ring followed by the introduction of the chloropyrazine substituent. Key steps include:
- Formation of Pyrrolidine : Starting from suitable precursors, the pyrrolidine ring is constructed.
- Chlorination : The chloropyrazine group is introduced at the desired position on the pyrrolidine ring through halogenation reactions.
- Purification : The final product is purified to obtain optically pure forms suitable for biological testing.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine core with a chloropyrazine group | Potential antipsychotic and anticancer |
| 1-(5-Fluoropyrazin-2-yl)pyrrolidin-3-ol | Fluorine substitution instead of chlorine | Enhanced receptor binding affinity |
| 1-(6-Bromopyrazin-2-yl)pyrrolidin-3-ol | Bromine instead of chlorine | Varied interaction with biological targets |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs, making it a candidate for further research and development in therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on evaluating the in vitro activity of various pyrazine compounds, including derivatives of this compound. For instance, a study published in PMC highlighted that certain derivatives exhibited significant cytotoxicity against cancer cell lines at low concentrations (0.01 µM), indicating their potential as effective anticancer agents .
Additionally, research has indicated that these compounds can block receptors and enzymes involved in cancer progression, further supporting their role as promising candidates for drug development aimed at treating malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
